6-Methoxy-1,3,5-triazin-2(1h)-one
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Overview
Description
6-Methoxy-1,3,5-triazin-2(1h)-one is a heterocyclic organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound’s structure consists of a triazine ring substituted with a methoxy group at the 6th position and a keto group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,3,5-triazin-2(1h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyanuric chloride with methanol in the presence of a base, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1,3,5-triazin-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: Formation of triazine oxides.
Reduction: Formation of hydroxyl-substituted triazines.
Substitution: Formation of various substituted triazines depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-1,3,5-triazin-2(1h)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,3,5-triazin-2(1h)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2-Methyl-4-amino-6-methoxy-s-triazine: A metabolite of the herbicide thifensulfuron-methyl.
4-Methoxy-6-methyl-1,3,5-triazin-2-amine: Another triazine derivative with similar structural features.
Uniqueness: 6-Methoxy-1,3,5-triazin-2(1h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89033-38-5 |
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Molecular Formula |
C4H5N3O2 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
6-methoxy-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C4H5N3O2/c1-9-4-6-2-5-3(8)7-4/h2H,1H3,(H,5,6,7,8) |
InChI Key |
UOSDNSXFUOPHTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=O)N1 |
Origin of Product |
United States |
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